

Tannagine molecular formula and molecular weight

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Compound of Interest

Compound Name: Tannagine

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An In-depth Technical Guide to Tanshinone IIA: Molecular Properties, Experimental Protocols, and Signaling Pathways

A Note on Terminology: Initial searches for "**Tannagine**" did not yield a specific chemical compound. However, due to the phonetic similarity and the context of the user's request for information on signaling pathways, this guide focuses on Tanshinone IIA. Tanshinone IIA is a well-researched phytochemical with extensive literature on its molecular interactions and effects on cellular signaling, making it a relevant and informative subject for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Tanshinone IIA, a major lipophilic bioactive compound isolated from the roots of *Salvia miltiorrhiza* (Danshen). It details its molecular characteristics, provides in-depth experimental protocols for studying its biological activity, and illustrates its key signaling pathways.

Molecular Profile of Tanshinone IIA

Tanshinone IIA is a diterpene quinone known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.

[1]

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₈ O ₃	[2][3]
Molecular Weight	294.34 g/mol	[2][4]
CAS Number	568-72-9	[2][3]
Appearance	Red to orange powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Methanol.	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological effects of Tanshinone IIA, particularly its impact on cell proliferation and apoptosis.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.

- Incubate the plate for 6 to 24 hours under appropriate conditions for the cell line to allow for cell attachment and recovery.
- Treatment with Tanshinone IIA:
 - Prepare various concentrations of Tanshinone IIA in the appropriate culture medium.
 - After the initial incubation, replace the medium with the Tanshinone IIA-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.
 - Following the treatment period, add 10 μ L of the MTT solution to each well.
 - Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂, or until a purple precipitate is visible.
- Solubilization of Formazan:
 - Add 100 μ L of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
 - Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
- Absorbance Measurement:
 - Record the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Apoptosis Assay by Flow Cytometry (Annexin V & Propidium Iodide Staining)

This assay quantitatively determines the percentage of cells undergoing apoptosis and necrosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

- Cell Preparation:
 - Induce apoptosis in your cell line using a desired method, with Tanshinone IIA as the experimental treatment. Include a vehicle-treated negative control.
 - Harvest $1-5 \times 10^5$ cells by centrifugation. For adherent cells, collect both the floating cells in the supernatant and the trypsinized adherent cells.[4]
- Washing:
 - Wash the cells once with cold 1X PBS and centrifuge. Carefully remove the supernatant.
- Resuspension:
 - Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl_2) at a concentration of approximately 1×10^6 cells/mL.
- Staining:
 - Transfer 100 μL of the cell suspension to a flow cytometry tube.
 - Add 5 μL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[6]
 - Add 5 μL of Propidium Iodide (PI) staining solution.
 - Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
- Analysis:

- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.
- Interpretation:
 - Annexin V-negative and PI-negative: Live cells.
 - Annexin V-positive and PI-negative: Early apoptotic cells.
 - Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies. This allows for the quantification of total and phosphorylated proteins to assess the activation state of a signaling pathway.

Protocol:

- Cell Lysis and Protein Quantification:
 - After treatment with Tanshinone IIA, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.^[7]
 - Determine the protein concentration of the supernatant using a BCA protein assay.
- Gel Electrophoresis:
 - Denature equal amounts of protein (e.g., 20 µg) by boiling in 2X SDS-PAGE sample buffer for 5 minutes.^{[1][7]}

- Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
 - Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt (Ser473), total ERK, phospho-ERK) overnight at 4°C with gentle agitation.[8]
- Secondary Antibody Incubation and Detection:
 - Wash the membrane three times with TBS-T for 5 minutes each.[8]
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
 - Wash the membrane again as in the previous step.
 - Detect the signal using an enhanced chemiluminescence (ECL) kit and visualize the protein bands using an imaging system.

Signaling Pathways of Tanshinone IIA

Tanshinone IIA has been shown to exert its anti-cancer effects by modulating several key signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

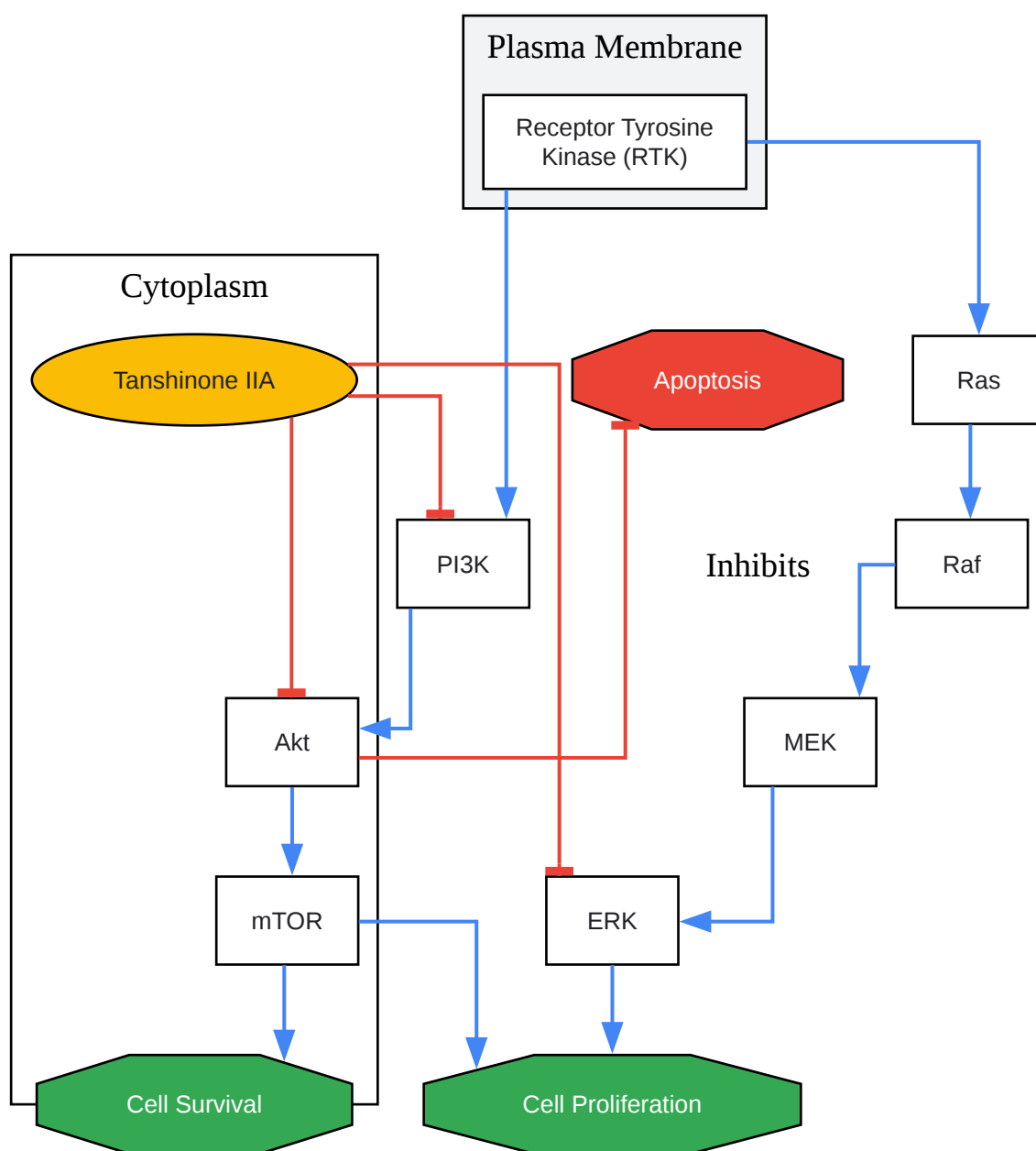
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Tanshinone IIA has been demonstrated to inhibit this pathway in various cancer cells. It can suppress the

phosphorylation of key proteins such as Akt and mTOR, leading to the induction of apoptosis and autophagy.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Tanshinone IIA can inhibit the activation of members of the MAPK family, including ERK, JNK, and p38, contributing to its anti-proliferative effects.

Below is a diagram illustrating the inhibitory effects of Tanshinone IIA on these signaling pathways.



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Caption: Inhibitory effects of Tanshinone IIA on PI3K/Akt and MAPK signaling pathways.

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